Home > Products > Screening Compounds P31859 > N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide
N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide -

N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide

Catalog Number: EVT-4202122
CAS Number:
Molecular Formula: C11H11Cl2NO3
Molecular Weight: 276.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    (2S)-2-(3,5-Dichloro-2-oxidobenzylideneamino)-3-(4-hydroxyphenyl)propionato-κ3 O,N,O′](dimethylformamide-κO)copper(II)

    • Compound Description: This compound is a copper(II) complex containing a tridentate ligand and a dimethylformamide molecule. The tridentate ligand, LH2, is (2S)-[2-(3,5-dichloro-2-hydroxybenzylidene)imino]-3-(4-hydroxyphenyl)propionic acid. []
    • Relevance: This copper complex is structurally related to N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide through the presence of a 3,5-dichloro-4-hydroxyphenyl moiety in the tridentate ligand. []

    4-Bromo-N′-[3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide methanol solvate

    • Compound Description: This compound is a methanol solvate of a hydrazone derivative characterized by a trans configuration across the C=N double bond. []
    • Relevance: The presence of a 3,5-dichloro-2-hydroxyphenyl group in this hydrazone derivative makes it structurally similar to N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide. []
    • Compound Description: This compound is a complex cyclic derivative related to chloropeptin, a potent inhibitor of gp120-CD4 binding. []
    • Relevance: This compound shares the 3,5-dichloro-4-hydroxyphenyl substructure with N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide. []
  • 4-{[(1E)-(3,5-Dichloro-2-hydroxy­phen­yl)methyl­ene]amino}-1,5-dimethyl-2-phenyl-3H-pyrazol-3(2H)-one

    • Compound Description: This compound is a phenol-imine tautomer stabilized by an intramolecular hydrogen bond. []
    • Relevance: The presence of the 3,5-dichloro-2-hydroxyphenyl group in this compound links it structurally to N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide. []

    N′-[(1E)-(3,5-Dichloro-2-hydroxyphenyl)(phenyl)methylene]-4-methoxybenzohydrazide

    • Compound Description: This compound is characterized by a trans configuration about the C=N double bond and is stabilized by an intramolecular O—H⋯N hydrogen bond. []
    • Relevance: This compound is structurally similar to N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide because it also contains the 3,5-dichloro-2-hydroxyphenyl group. []

    N-(3,5-dichlorophenyl)succinimide (NDPS)

    • Compound Description: NDPS is an agricultural fungicide known to be nephrotoxic in rats. Its metabolism, particularly oxidative pathways, plays a crucial role in its toxicity. [, ]
    • Relevance: NDPS is structurally analogous to N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide, differing only in the cyclic imide moiety versus the tetrahydrofurancarboxamide group. [, ]

    N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA)

    • Compound Description: 2-NDHSA is a major oxidative metabolite of NDPS. It is formed through a cytochrome P450-mediated pathway in the liver and potentially contributes to NDPS-induced nephrotoxicity. [, ]
    • Relevance: As a metabolite of NDPS, 2-NDHSA shares the 3,5-dichlorophenyl core with N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide, highlighting their structural similarity. [, ]

    N-(3,5-dichlorophenyl)-3-hydroxysuccinamic acid

    • Compound Description: This is another oxidative metabolite of NDPS, also generated via cytochrome P450-mediated metabolism in the liver. [, ]
    • Relevance: This metabolite, like 2-NDHSA, is structurally related to N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide through their common 3,5-dichlorophenyl moiety. [, ]

    N-(3,5-dichlorophenyl)-2-hydroxysuccinimide

    • Compound Description: This compound is a newly identified in vivo metabolite of NDPS. Its role in NDPS-induced nephrotoxicity is currently unknown. []
    • Relevance: The structural relationship between this metabolite and N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide lies in their shared 3,5-dichlorophenyl substructure. []

    N-(3,5-dichloro-4-hydroxyphenyl)succinamic acid

    • Compound Description: This is a novel metabolite of NDPS found in liver and kidney homogenates. Its contribution to NDPS-induced nephrotoxicity remains to be determined. []
    • Relevance: This compound is closely related to N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide, sharing an identical 3,5-dichloro-4-hydroxyphenyl moiety. []

    N′-[(1E)-1-(3,5-Dichloro-2-hydroxyphenyl)propylidene]-4-methoxybenzohydrazide monohydrate

    • Compound Description: This compound is a monohydrate of a hydrazone derivative, adopting a trans conformation around its C=N bond. Its crystal structure is stabilized by both intra- and intermolecular hydrogen bonding. []
    • Relevance: The 3,5-dichloro-2-hydroxyphenyl group present in this hydrazone derivative makes it structurally similar to N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide. []

    N′-[(E)-1-(3,5-Dichloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide monohydrate

    • Compound Description: Similar to compound 12, this is a monohydrate of a hydrazone derivative with a trans configuration around its C=N double bond. Its crystal structure is stabilized by a network of hydrogen bonds and π-π interactions. []
    • Relevance: This compound, like several others mentioned, shares the 3,5-dichloro-2-hydroxyphenyl substructure with N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide, highlighting their structural similarity. []

    2-(3,5-dichloro-2-hydroxyphenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide

    • Compound Description: This compound is a quinazoline derivative. []
    • Relevance: This compound is structurally similar to N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide due to the presence of the 3,5-dichloro-2-hydroxyphenyl group. []

    N,N′-Dipropyl-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine

    • Compound Description: This compound exhibits potent vasorelaxant properties in porcine coronary arteries, potentially through the inhibition of L-type Ca2+ channels. It is structurally analogous to estrogens and selective estrogen receptor modulators. []
    • Relevance: While structurally distinct from the main compound, this compound is included due to the presence of the dichloro-4-hydroxyphenyl moiety, which is a key feature in many of the related compounds. []

    {4-[(2-Alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones

    • Compound Description: This group of compounds was synthesized and evaluated for their α-glucosidase inhibitory activity, showing promising results. They were also assessed for their hemolytic and cytotoxic profiles. []
    • Relevance: This class of compounds is relevant due to the presence of the 3,5-dichlorophenyl moiety, a key structural feature shared with N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide. []

    3,5-dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2-hydroxy-6-methoxybenzamide (Raclopride)

    • Compound Description: Raclopride is a D2 dopamine receptor antagonist commonly used as a positron emission tomography (PET) ligand. Its distribution in rat brain tissue sections has been studied using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI). []
    • Relevance: Although structurally distinct from the main compound, this compound is included because of the presence of the dichloro-hydroxyphenyl moiety, which, as previously mentioned, is a significant structural feature in several related compounds. []

    (10′bR)-1′,5′,6′,10′b-Tetrahydro-9′-hydroxy-7′,8′-dimethoxyspiro[cyclohexa-2,5-diene-1,2′-pyrrolo[2,1-a]isoquinoline]-3′,4-dione (Annosqualine)

    • Compound Description: Annosqualine is a novel alkaloid with a unique skeletal structure. It was isolated from the stems of Annona squamosa L., along with a new amide, dihydrosinapoyltyramine. []
    • Compound Description: TTA-P2 is a potent and selective T-type calcium channel blocker. It has shown efficacy in reducing pain responses in various animal models of pain, including inflammatory and neuropathic pain. [, ]
    • Relevance: While not directly structurally related, TTA-P2 shares a 3,5-dichlorophenyl moiety with the main compound, N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide. [, ]
  • (3S)-7-Hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-97)

    • Compound Description: RTI-5989-97 is a long-acting κ-opioid receptor antagonist. Its long duration of action is attributed to its ability to activate c-Jun N-terminal kinase (JNK) 1. []

    trans-6-[2-(2,4-Dichloro-6-hydroxyphenyl)ethyl]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one

    • Compound Description: This compound, along with compactin, inhibits yeast β-hydroxy-β-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis. This inhibition suggests a potential mechanism for their cholesterol-lowering effects. []

    4-[(3,5-Dichloro-4-hydroxyphenyl)amino]phenyl-N-acetyl-β-D-glucosaminide

    • Compound Description: This compound is a newly synthesized quinone-imine conjugated N-acetyl-β-D-glucosaminide designed for use as a chromogenic substrate in N-acetyl-β-D-glucosammidase (NAGase) assays. It shows promise for rate-assay studies, potentially offering advantages over existing substrates. []
    • Relevance: This compound exhibits a close structural resemblance to N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide, sharing the same 3,5-dichloro-4-hydroxyphenyl core structure. []

    4-(1-(3,5-Dichloro-4-hydroxyphenyl)-5-hydroxy-2-thioxo-4-[4-(trifluoromethyl)benzylamino]-2,5-dihydro-1H-imidazol-5-yl)benzoic acid (UR-CT574)

    • Compound Description: UR-CT574 is a potent inhibitor of the bacterial hyaluronidase SagHyal4755. This compound was discovered through a computer-assisted multicomponent synthesis approach and shows potential as a lead structure for developing new antibacterial agents. []
    • Relevance: This compound shares the 3,5-dichloro-4-hydroxyphenyl core structure with N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide, suggesting that the main compound could also exhibit inhibitory activity against hyaluronidases. []

Properties

Product Name

N-(3,5-dichloro-4-hydroxyphenyl)tetrahydro-2-furancarboxamide

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)oxolane-2-carboxamide

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

InChI

InChI=1S/C11H11Cl2NO3/c12-7-4-6(5-8(13)10(7)15)14-11(16)9-2-1-3-17-9/h4-5,9,15H,1-3H2,(H,14,16)

InChI Key

IQGOWYFXCFHXNR-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.